CID 66957927

Description

Classification and General Characteristics within Beta-Lactam Antibiotics

Cephalosporin (B10832234) Family

Within the beta-lactam class, Cefminox (B1203254) sodium is categorized as a cephalosporin. patsnap.com Cephalosporins are a widely used group of antibiotics, originally derived from the fungus Acremonium. wikipedia.org They are classified into different "generations" based on their spectrum of antimicrobial activity. Cefminox is classified as a second-generation cephalosporin. probes-drugs.orgdrugbank.com Generally, second-generation cephalosporins exhibit activity against a range of Gram-positive and Gram-negative bacteria. patsnap.comwikipedia.org Cefminox, in particular, is noted for its effectiveness against Gram-negative and anaerobic bacteria.

Cephamycin Subclass

Further refining its classification, Cefminox sodium is a member of the cephamycin subclass. drugbank.com A distinguishing feature of cephamycins is the presence of a methoxy (B1213986) group at the 7α position of the cephem nucleus. google.com This structural modification confers a high degree of stability against beta-lactamases, which are enzymes produced by some bacteria that can inactivate many beta-lactam antibiotics. patsnap.comgoogle.com This resistance to beta-lactamase degradation enhances the efficacy of Cefminox against certain resistant bacterial strains. patsnap.com

Historical Context of Research and Development

The development of Cefminox sodium, also known by designations such as MT-141, originated in Japan. patsnap.com It was developed by Meiji Seika Pharma Co., Ltd. and was part of a broader effort by Japanese pharmaceutical companies to develop new and improved antibacterial agents, particularly from the mid-1960s onwards. kobe-u.ac.jp The synthesis of Cefminox involves the modification of the 3,7β position and methoxylation at the 7α position of the cephalosporin structure. oup.com

Research into Cefminox has explored its in vitro and in vivo antibacterial activities, comparing it with other cephalosporins. glpbio.com Studies have demonstrated its potent activity against a wide range of anaerobic bacteria. The development process also involved creating a stable sodium salt form for clinical use. Furthermore, research has been conducted on the synthesis of Cefminox, including enzymatic processes using cell-free extracts of Streptomyces clavuligerus. oup.com The compound's unique properties have also led to investigations into its potential for other therapeutic applications, such as in pulmonary arterial hypertension. glpbio.commedchemexpress.com

Structure

3D Structure of Parent

Properties

CAS No. |

75498-96-3 |

|---|---|

Molecular Formula |

C16H21N7NaO7S3 |

Molecular Weight |

542.6 g/mol |

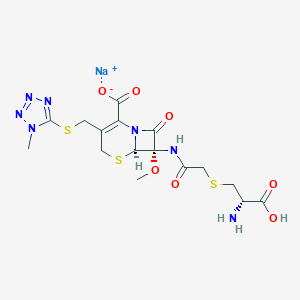

IUPAC Name |

sodium (6R,7S)-7-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C16H21N7O7S3.Na/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26;/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28);/t8-,14-,16+;/m1./s1 |

InChI Key |

PCFNCVRMULUNFA-YNJMIPHHSA-N |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC[C@H](C(=O)O)N)OC)SC2)C(=O)O.[Na] |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)O.[Na] |

Pictograms |

Irritant; Health Hazard |

Synonyms |

(6R,7S)-7-[[2-[[(2S)-2-Amino-2-carboxyethyl]thio]acetyl]amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt Heptahydrate; Cefminox Sodium Salt Heptahydrate; Meicelin Hep |

Origin of Product |

United States |

Mechanistic Investigations of Cefminox Sodium

Antibacterial Mechanisms

The primary mode of action for Cefminox (B1203254) sodium, like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis. patsnap.compatsnap.comwikipedia.org This process is critical for maintaining the structural integrity of the bacterial cell, and its disruption ultimately leads to cell lysis. patsnap.com

Penicillin-Binding Protein (PBP) Inhibition

The crucial targets of Cefminox sodium within bacteria are the penicillin-binding proteins (PBPs). patsnap.compatsnap.com These are a group of enzymes essential for the final steps of peptidoglycan synthesis. patsnap.com

Cefminox sodium exhibits a high affinity for a range of PBPs. patsnap.comncats.iomims.com The β-lactam ring, a core structural feature of Cefminox, mimics the D-Ala-D-Ala substrate of the PBP transpeptidase enzymes. wikipedia.org This molecular mimicry allows Cefminox to bind to the active site of PBPs, forming a stable, covalent acyl-enzyme complex. This binding effectively inactivates the enzyme, preventing it from carrying out its normal function in cell wall synthesis. google.com

Research has shown that different β-lactam antibiotics have varying affinities for different PBPs. For instance, studies on the related cephamycin CS-1170 demonstrated high affinity for E. coli PBP-1A, -1Bs, and -3. nih.gov This differential binding to various PBPs can influence the specific morphological changes observed in bacteria upon exposure to the antibiotic.

The integrity of the bacterial cell wall is maintained by a mesh-like polymer called peptidoglycan. patsnap.com This polymer consists of glycan chains cross-linked by short peptides. patsnap.com PBPs catalyze the final transpeptidation step, which creates these crucial cross-links, providing the cell wall with its strength and rigidity. wikipedia.orgtoku-e.com

By inhibiting PBPs, Cefminox sodium effectively blocks this transpeptidation reaction. google.com The absence of these cross-links weakens the peptidoglycan structure significantly. patsnap.com As the bacterium continues to grow and divide, the compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and death. patsnap.comtoku-e.com Cefminox not only inhibits the synthesis of the cell wall but also actively promotes bacteriolysis by inhibiting the binding of peptidoglycan to lipoprotein. mims.com

Molecular Interactions with PBPs

Stability Against Beta-Lactamases

A significant challenge in antibiotic therapy is the development of bacterial resistance, often mediated by enzymes called beta-lactamases. These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.

Bacteria can produce a wide variety of β-lactamases, which are often encoded on mobile genetic elements like plasmids, facilitating their spread. toku-e.com These enzymes recognize and degrade β-lactam antibiotics, rendering them ineffective. patsnap.com

Cefminox sodium, as a cephamycin, possesses a 7α-methoxy group, which provides steric hindrance and confers a high degree of stability against many common β-lactamases produced by both gram-negative and anaerobic bacteria. patsnap.compatsnap.comtoku-e.comselleckchem.comselleckchem.com This structural feature makes it resistant to enzymatic degradation, allowing it to reach its PBP targets even in the presence of these resistance enzymes. patsnap.comtoku-e.com Studies have confirmed its stability against β-lactamases produced by Bacteroides fragilis.

The combination of high affinity for a wide range of PBPs and stability against many β-lactamases contributes significantly to the broad-spectrum activity of Cefminox sodium. biosynth.compatsnap.com It is effective against a variety of gram-positive and gram-negative bacteria, including many anaerobic species that are often resistant to other antibiotics. biosynth.compatsnap.comebi.ac.uknih.gov This stability against enzymatic inactivation broadens its clinical utility, making it a valuable agent against infections caused by β-lactamase-producing strains. biosynth.compatsnap.com

| Bacterial Species | Reported Susceptibility to Cefminox |

| Escherichia coli | Generally susceptible mims.com |

| Klebsiella sp. | Generally susceptible mims.com |

| Haemophilus influenzae | Generally susceptible mims.com |

| Proteus sp. | Generally susceptible mims.com |

| Bacteroides fragilis | Generally susceptible mims.com |

| Clostridium innocuum | Reported resistance |

| Enterobacter spp. | Reported resistance ebi.ac.uk |

Enzymatic Resistance Mechanisms

Non-Antibacterial Cellular and Molecular Mechanisms

Recent studies have identified Cefminox sodium as a molecule with significant effects on cellular signaling, independent of its role in combating bacterial infections. medchemexpress.commedchemexpress.comchemsrc.com These non-antibacterial mechanisms are primarily centered on its ability to act as a dual agonist and modulate critical intracellular pathways.

Dual Agonism of Prostacyclin Receptor (IP) and Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ)

A noteworthy discovery is the identification of Cefminox sodium as a dual agonist for both the prostacyclin receptor (IP) and the peroxisome proliferator-activated receptor-gamma (PPARγ). medchemexpress.comnih.govnih.gov Both IP and PPARγ are crucial receptors involved in a variety of cellular processes, and their expression has been found to be diminished in conditions such as pulmonary arterial hypertension (PAH). nih.govnih.gov

Virtual screening studies initially pinpointed Cefminox as a potential dual-targeting agonist for these receptors. nih.govnih.gov Subsequent experimental validation confirmed this dual agonistic activity. The growth inhibitory effects of Cefminox on pulmonary artery smooth muscle cells (PASMCs) were partially reversed by the application of specific antagonists for both IP (RO113842) and PPARγ (GW9662), providing strong evidence for its engagement with both receptors. ebi.ac.uknih.gov This dual agonism suggests a potential for Cefminox sodium to influence a broader range of cellular functions than previously understood. nih.govnih.gov

Table 1: Effect of Cefminox Sodium and Antagonists on PASMC Growth

| Treatment | Effect on PASMC Growth | Reference |

|---|---|---|

| Cefminox | Dramatic inhibition | nih.gov |

| Cefminox + RO113842 (IP antagonist) | Partial reversal of inhibition | ebi.ac.uknih.gov |

| Cefminox + GW9662 (PPARγ antagonist) | Partial reversal of inhibition | ebi.ac.uknih.gov |

Modulation of Intracellular Signaling Pathways

The dual agonism of IP and PPARγ by Cefminox sodium precipitates a cascade of downstream effects on intracellular signaling pathways. These modulatory actions are key to its non-antibacterial cellular effects.

Activation of the prostacyclin receptor (IP) by Cefminox sodium leads to a significant increase in the production of cyclic adenosine (B11128) monophosphate (cAMP). medchemexpress.commedchemexpress.comnih.gov In studies involving PASMCs cultured under hypoxic conditions, which typically leads to decreased cAMP levels, the addition of Cefminox resulted in a dose-dependent elevation of cAMP production. nih.gov This effect was specifically linked to IP activation, as the IP antagonist RO113842 was able to inhibit the Cefminox-induced cAMP upregulation, while the PPARγ antagonist GW9662 had no such effect. nih.gov The enhancement of cAMP levels is a critical mechanism through which Cefminox exerts its influence on cellular proliferation. nih.govnih.gov

Cefminox sodium has been shown to upregulate the expression of Phosphatase and Tensin Homolog (PTEN), a well-known tumor suppressor gene. medchemexpress.commedchemexpress.comnih.govmedchemexpress.com The activation of PPARγ is a key driver of this effect. nih.gov In experimental settings, hypoxia was observed to decrease the mRNA expression of PTEN in PASMCs. nih.gov Treatment with Cefminox counteracted this effect by increasing PTEN protein levels. medchemexpress.comnih.gov The upregulation of PTEN by Cefminox under hypoxic conditions was reversed by the PPARγ antagonist GW9662, but not by the IP antagonist RO113842, confirming the role of the PPARγ pathway in this process. nih.gov PTEN plays a crucial role in regulating cell growth, proliferation, and survival. frontiersin.org

A direct consequence of PTEN upregulation by Cefminox sodium is the inhibition of the protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. ebi.ac.ukmedchemexpress.commedchemexpress.comnih.gov The PTEN protein acts as a negative regulator of the PI3K/Akt pathway. frontiersin.org Hypoxia-induced downregulation of PTEN leads to the activation of the downstream Akt/mTOR signaling cascade, as evidenced by increased phosphorylation of Akt and mTOR. nih.gov Cefminox, by elevating PTEN protein levels, effectively inhibits this signaling pathway. medchemexpress.comnih.gov This inhibition of Akt/mTOR signaling is a critical mechanism underlying the anti-proliferative effects of Cefminox observed in PASMCs. nih.gov

Table 2: Mechanistic Summary of Cefminox Sodium's Non-Antibacterial Actions

| Mechanism | Receptor/Pathway Involved | Downstream Effect | Reference |

|---|---|---|---|

| Dual Agonism | Prostacyclin Receptor (IP) & PPARγ | - | medchemexpress.comnih.govnih.gov |

| cAMP Production | Prostacyclin Receptor (IP) | Augmentation | medchemexpress.commedchemexpress.comnih.gov |

| PTEN Expression | PPARγ | Upregulation | medchemexpress.commedchemexpress.comnih.gov |

| Akt/mTOR Signaling | PTEN | Inhibition | ebi.ac.ukmedchemexpress.commedchemexpress.comnih.gov |

Antimicrobial Spectrum and Activity Characterization in Vitro Studies

Activity Against Gram-Negative Bacterial Strainsbocsci.comtoku-e.comnih.govjst.go.jpncats.io

Cefminox (B1203254) exhibits notable in vitro activity against a wide range of Gram-negative bacteria. toku-e.comebi.ac.ukmedchemexpress.com

Studies have demonstrated that Cefminox is particularly effective against enteric Gram-negative bacilli. nih.gov In a comparative study, Cefminox was found to be 4 to 16 times more active than cefoxitin (B1668866) against these types of bacteria, which are commonly associated with infections such as cholecystitis, secondary peritonitis, intraabdominal abscesses, and gynecological infections. ebi.ac.uknih.gov However, it has been shown to be ineffective against Enterobacter spp., Pseudomonas aeruginosa, and Acinetobacter spp. nih.gov

The in vitro susceptibility of specific Gram-negative species to Cefminox has been a subject of several studies.

Bacteroides fragilis : Cefminox has shown potent activity against Bacteroides fragilis. jst.go.jp One study reported a Minimum Inhibitory Concentration for 90% of organisms (MIC90) of 2.0 μg/ml for this species. nih.govnih.gov Its activity against B. fragilis is considered superior to that of cefoxitin and comparable to latamoxef. jst.go.jpnih.govresearchgate.netnottingham.ac.uk Cefminox has also demonstrated stability against the β-lactamases produced by B. fragilis. jst.go.jpnih.gov

Escherichia coli : The activity of Cefminox against Escherichia coli has been well-documented. In a study of 100 non-duplicated E. coli isolates, the MIC50 and MIC90 of Cefminox were 1.0 mg/L and 4.0 mg/L, respectively. ncats.ioncats.ionih.gov Another study involving 211 E. coli isolates reported a MIC50 of 1 µg/ml and a MIC90 of 128 µg/ml. figshare.comnih.gov

Proteus vulgaris : Cefminox has demonstrated activity against Proteus vulgaris. nih.gov A biological assay utilizing P. vulgaris GN 76/C-1 was used to detect the formation of Cefminox, with this strain being significantly more sensitive to Cefminox than its precursor. oup.com The MIC of Cefminox against this strain was 0.39 µg/ml. oup.com

Table 1: In Vitro Activity of Cefminox Against Specific Gram-Negative Bacteria

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Source(s) |

|---|---|---|---|

| Escherichia coli | 1.0 | 4.0 | ncats.ioncats.ionih.gov |

| Escherichia coli | 1.0 | 128 | figshare.comnih.gov |

| Bacteroides fragilis | - | 2.0 | nih.govnih.gov |

| Proteus vulgaris | 0.39 (MIC) | - | oup.com |

Enteric Gram-Negative Bacilli

Activity Against Anaerobic Bacterial Strainsbocsci.comtoku-e.comnih.govncats.io

Cefminox demonstrates a broad spectrum of activity against anaerobic bacteria. toku-e.comjst.go.jp

In vitro studies have confirmed that Cefminox is active against a wide range of anaerobes. jst.go.jpnih.govresearchgate.net However, a notable exception to its broad anaerobic spectrum is Clostridium innocuum. jst.go.jpnih.govresearchgate.netasm.org Despite this, its activity extends to other clostridia, including Clostridium difficile, with a reported MIC90 of 2.0 μg/ml. nih.govnih.gov Cefminox is also particularly active against Bacteroides thetaiotaomicron (MIC90 of 4.0 μg/ml), fusobacteria (MIC90 of 1.0 μg/ml), and peptostreptococci (MIC90 of 2.0 μg/ml). nih.govnih.gov

When compared to other cephalosporins, Cefminox exhibits a competitive and often superior in vitro profile against anaerobic bacteria.

Table 2: Comparative In Vitro Activity of Cefminox and Other Cephalosporins Against Anaerobes

| Antibiotic | Overall MIC50 (µg/mL) | Overall MIC90 (µg/mL) | Source(s) |

|---|---|---|---|

| Cefminox | 1.0 | 16.0 | nih.govnih.gov |

| Cefoxitin | 2.0 | 64.0 | nih.govnih.gov |

| Latamoxef (Moxalactam) | 2.0 | 64.0 | nih.govnih.gov |

Broad Anaerobe Spectrum Excluding Specific Species (e.g., Clostridium innocuum)

Activity Against Gram-Positive Bacterial Strainsbocsci.comtoku-e.comnih.govjst.go.jp

While Cefminox is particularly effective against Gram-negative and anaerobic bacteria, it also possesses activity against Gram-positive strains. toku-e.comnih.gov However, its potency against Gram-positive cocci is considered to be less than that of cefoxitin, which has been reported to be four times more active. ebi.ac.uknih.gov All Gram-positive strains tested in one extensive study were negative for β-lactamase production. nih.gov

Bactericidal Efficacy Assessment

Cefminox sodium is a cephamycin antibiotic recognized for its broad-spectrum bactericidal activity, particularly against Gram-negative and anaerobic bacteria. wikipedia.orgncats.ionih.govmedchemexpress.com Its efficacy is rooted in a potent ability to kill bacteria, which is quantifiable through several in vitro parameters. nih.gov The bactericidal action of cefminox involves the inhibition of bacterial cell wall synthesis. mims.com

Minimum Inhibitory Concentration (MIC) Determinations

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's in vitro activity, representing the lowest concentration that prevents visible growth of a bacterium. For cefminox, MIC values have been determined against a wide array of clinically significant pathogens.

Against Gram-negative bacteria like Escherichia coli, the MIC₅₀ and MIC₉₀ of cefminox have been reported as 1.0 mg/L and 4.0 mg/L, respectively. ncats.ioebi.ac.uk For Klebsiella pneumoniae, the MIC₅₀ and MIC₉₀ were reported to be 0.25 mg/L and 1.0 mg/L in one study. ebi.ac.uk However, another study involving isolates from South India reported higher MIC₅₀ and MIC₉₀ values for cefminox against all tested pathogens, though specific interpretative criteria were not available. nih.gov Cefminox is generally less active against Pseudomonas aeruginosa, with a reported MIC of 256 µg/ml. wikipedia.org

The following tables summarize the MIC data for Cefminox sodium against various microorganisms.

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

|---|---|---|

| Overall Anaerobes | 1.0 | 16.0 |

| Bacteroides fragilis | - | 2.0 |

| Bacteroides thetaiotaomicron | - | 4.0 |

| Fusobacteria | - | 1.0 |

| Peptostreptococci | - | 2.0 |

| Clostridia (including C. difficile) | - | 2.0 |

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source |

|---|---|---|---|---|

| Escherichia coli | 0.125 - 16 | 1.0 | 4.0 | wikipedia.orgncats.ioebi.ac.uk |

| Klebsiella pneumoniae | - | 0.25 | 1.0 | ebi.ac.uk |

| Pseudomonas aeruginosa | - | - | 256 | wikipedia.org |

Minimum Bactericidal Concentration (MBC) Correlations

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. While MIC indicates growth inhibition, MBC provides a measure of the agent's killing power. The relationship between MIC and MBC is crucial for understanding an antibiotic's bactericidal potential. For a substance to be considered bactericidal, the MBC is typically no more than four times the MIC.

Time-kill studies are instrumental in assessing bactericidal efficacy. In studies involving anaerobic species, cefminox demonstrated bactericidal activity (defined as 99.9% killing) against all tested strains after 48 hours at its MIC. nih.gov At a concentration four times its MIC, cefminox, along with cefoxitin, was bactericidal against all strains within 24 hours. nih.gov This indicates a strong correlation between the MIC and the concentration required for bacterial killing.

Further illustrating its rapid action, cefminox at twice its MIC produced the most rapid effect among several compared compounds, achieving 90% killing of all tested anaerobic strains within just 3 hours. nih.gov One study specifically examined the correlation between cefminox concentration and serum bactericidal activity, finding a strong positive correlation. nih.gov Notably, the MBC determined after 6 hours of incubation (MBC6h) showed a better association with the observed serum bactericidal titre than either the standard MIC or MBC. nih.gov

Suppression of Bacterial Regrowth Phenomena

A significant characteristic of cefminox's in vitro activity is its potent and lasting effect on bacteria, leading to the suppression of regrowth. nih.govebi.ac.uk This phenomenon means that even after the antibiotic concentration falls, bacterial populations are slow to recover. Cefminox has been shown to possess a more potent activity in suppressing bacterial regrowth than other cephamycin antibiotics. nih.govebi.ac.uktargetmol.com

This sustained effect is attributed to its strong bactericidal activity, which may stem from a dual-action mechanism. nih.govebi.ac.uk Cefminox not only inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins but also promotes bacteriolysis, leading to a strong bactericidal effect in a short time. mims.com Furthermore, cefminox exhibits antibacterial activity not only during the logarithmic growth phase of bacteria but also in the early stationary phase. mims.com Even at concentrations below the MIC (sub-MIC), it can exert a quick bactericidal and bacteriolytic action, which contributes to its ability to prevent the resurgence of bacterial populations. mims.com

Synthetic Methodologies and Bioproduction Research

Chemical Synthesis Pathways

The chemical synthesis of cefminox (B1203254) sodium has traditionally relied on multi-step processes originating from naturally occurring cephalosporins. These pathways, while effective, present various challenges that researchers continuously seek to overcome.

Semi-Synthetic Routes from Cephalosporin (B10832234) C Derivatives

Cefminox is a semi-synthetic cephamycin derivative, meaning it is produced through chemical modification of a natural fermentation product. biosynth.comgoogle.com The starting material for many semi-synthetic cephalosporins, including cefminox, is Cephalosporin C, which is obtained from the fungus Acremonium chrysogenum. biosynth.comresearchgate.net The synthesis of cefminox involves modifications at both the 3-position and the 7α-position of the cephalosporin nucleus. oup.com One established method starts with a derivative of Cephalosporin C, GCLE, and proceeds through a six-step process to yield cefminox sodium. google.com This process includes steps such as 3-dechlorination, 7α-amino group methoxylation, and subsequent side-chain attachments. google.com

Specific Reaction Steps and Intermediates (e.g., 7α-demethoxycefminox conversion)

A key step in the synthesis of cefminox is the introduction of a methoxy (B1213986) group at the 7α position of the cephalosporin core. A crucial intermediate in this process is 7α-demethoxycefminox. The conversion of 7α-demethoxycefminox to cefminox represents the final methoxylation step. oup.comoup.com

Another synthetic approach involves using 7β-acetobrom amino-7α-methoxy-3-(1-methyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid as a starting material. This intermediate is then reacted with D-cysteine hydrochloride in the presence of a catalyst to generate cefminox sodium. google.com

A different strategy employs the reaction of 7β-sulfenamidocephalosporins with an oxidizing agent like active manganese dioxide to form sulfenimines. These intermediates are then methoxylated using lithium methoxide (B1231860) to produce 7α-methoxy-sulfenamides, which can be further converted to the desired cephamycin derivative. colab.ws

Challenges in Chemical Methoxylation Processes

The chemical introduction of the 7α-methoxy group is a critical but challenging step in cefminox synthesis. These chemical processes often suffer from low conversion yields and the generation of toxic waste products, making them less environmentally friendly and potentially more costly. oup.com The modification of the cephalosporin C side chain through purely chemical means can require harsh reaction conditions and complex purification steps to remove undesirable byproducts. japsonline.com These difficulties have spurred research into alternative, more efficient, and sustainable methods for 7α-methoxylation.

Enzymatic and Biocatalytic Approaches

To address the challenges associated with chemical synthesis, researchers have explored enzymatic and biocatalytic methods for the production of cefminox and other 7α-methoxycephalosporins. These approaches offer the potential for higher specificity, milder reaction conditions, and reduced environmental impact.

Cell-Free Extracts from Streptomyces clavuligerus for 7α-Methoxylation

Streptomyces clavuligerus is a known producer of cephamycin C, a naturally occurring 7α-methoxycephalosporin. oup.comoup.com Cell-free extracts from this microorganism have been successfully used to perform the 7α-methoxylation of 7α-demethoxycefminox to produce cefminox. oup.comnih.gov This enzymatic conversion requires the presence of several co-substrates, including S-adenosyl-L-methionine (SAM), α-ketoglutarate, L-ascorbic acid, and FeSO₄. oup.comoup.comnih.gov The formation of cefminox in these reactions has been confirmed by both biological assays and high-performance liquid chromatography (HPLC). oup.comoup.com The enzyme system in S. clavuligerus is also capable of converting cephalosporin C into its 7α-methoxy derivative. nih.gov

Substrate Specificity and Conversion Yield Optimization

While the enzymatic conversion of 7α-demethoxycefminox to cefminox using cell-free extracts of S. clavuligerus is feasible, the conversion rate has been observed to be quite low. oup.comoup.comnih.gov This suggests that the enzyme responsible for the methoxylation has a relatively low specificity for 7α-demethoxycefminox as a substrate. oup.com

Table 1: Comparative Enzymatic Conversion Rates

| Substrate | Product | Product Concentration (µg/mL) |

|---|---|---|

| 7α-demethoxycefminox | Cefminox | 30 |

| Cephalosporin C | 7α-methoxycephalosporin C | 240 |

Data from a study using cell-free extracts of S. clavuligerus. oup.comoup.com

The data clearly indicates that the enzymatic system of S. clavuligerus is significantly more efficient at converting cephalosporin C to its methoxylated form compared to the conversion of 7α-demethoxycefminox to cefminox. oup.comoup.com The rate of cefminox formation was found to be linear for the first 30 minutes of the reaction before declining. oup.com

Potential for Industrial Bioproduction Alternatives

Current manufacturing of Cefminox sodium relies on semi-synthetic chemical processes, which can involve costly and toxic reagents, presenting challenges for industrial-scale production. google.com The primary synthesis routes begin with 7-amino cephalosporin derivatives, involving multiple chemical steps to introduce the necessary functional groups. google.comgoogle.com These conventional methods have prompted research into more sustainable and potentially more efficient biological production pathways.

A significant area of investigation is the use of cell-free enzymatic systems. Research has demonstrated the in vitro synthesis of cefminox from its precursor, 7alpha-demethoxycefminox, using cell-free extracts from Streptomyces clavuligerus. nih.gov This bioconversion was achieved using a substrate mixture containing alpha-ketoglutarate, L-ascorbic acid, FeSO₄, and S-adenosyl-L-methionine. nih.gov The formation of cefminox was confirmed through both biological assays and high-performance liquid chromatography. nih.gov

Although the observed conversion rate in these initial studies was low, it established a proof-of-concept for an enzymatic process that could replace complex chemical steps in cefminox production. nih.gov The development of cell-free metabolic engineering platforms offers a promising strategy to design and optimize new biosynthetic pathways. acs.org Such systems circumvent the complexities of using whole living cells and allow for direct manipulation of the enzymatic reactions, potentially leading to higher yields and purity for complex molecules like cefminox. nih.govacs.org

Advanced Manufacturing and Crystallization Processes

The final isolation and purification steps are critical for ensuring the quality and stability of Cefminox sodium. Advanced crystallization technologies are being explored to overcome the limitations of traditional batch processes.

Continuous Crystallization Technologies (e.g., MSMPR Crystallizer)

Continuous crystallization has emerged as a superior alternative to traditional batch methods, offering improved product consistency and higher productivity. acs.org For Cefminox sodium, the use of a multistage mixed-suspension, mixed-product removal (MSMPR) crystallizer has been investigated as a model for continuous antisolvent crystallization. researchgate.netresearchgate.net The MSMPR crystallizer is particularly well-suited for compounds with a slow crystallization process and requiring long residence times. thieme-connect.com

The experimental setup for continuous crystallization of Cefminox sodium typically involves using peristaltic pumps to feed an aqueous solution of the compound and an antisolvent, such as ethanol (B145695), into a two-stage MSMPR crystallizer equipped with mechanical stirring and temperature control. thieme-connect.comthieme-connect.com This method has demonstrated significant improvements over conventional crystallization, with one study reporting an increase in the average crystal particle size from 61.4 µm to 164 µm and a yield increase from 87.6% to 89.11%. thieme-connect.com Despite the advantages, challenges such as ensuring uniform mixing and preventing fouling or blockages in the equipment remain areas of active research. acs.orgthieme-connect.com

Optimization of Crystallization Parameters (e.g., Temperature, Flow Rate, Seed Crystals, Solvent Ratios)

The quality attributes of the final Cefminox sodium crystals, including particle size, crystal habit, and yield, are highly dependent on the precise control of crystallization parameters. researchgate.netresearchgate.net Research has focused on systematically optimizing these parameters in a continuous MSMPR process. researchgate.net

Key parameters investigated include:

Initial Concentration: The starting concentration of the Cefminox sodium solution. researchgate.netresearchgate.net

Solvent/Antisolvent Ratio: The volume ratio of the crystallization solution (e.g., water) to the antisolvent (e.g., ethanol) is critical. A ratio of 1:2 (aqueous solution to ethanol) has been used in studies. thieme-connect.com

Flow Rate & Residence Time: The total flow rate of solutions into the crystallizer determines the residence time. researchgate.netresearchgate.net It has been found that increasing residence time can improve yield, though it may cause a slight decrease in purity. thieme-connect.com

Seed Crystals: The addition of seed crystals can influence nucleation and crystal growth. researchgate.netresearchgate.net

Temperature: Crystallization temperature is a critical factor. researchgate.net One study identified an optimal temperature of 288.15 K (15°C). thieme-connect.com Another process utilized gradient cooling, with key stages at 10-15°C and 0-5°C, to enhance crystal growth and purity. google.com

Mixing Rate: The stirring speed affects crystal formation. researchgate.netresearchgate.net A crystallizer stirring rate of 250 r/min has been reported as an optimal condition. thieme-connect.com

Through the optimization of these parameters, a mass yield of 89.11% and an average particle size (Dv(50)) of approximately 164 µm have been achieved. researchgate.netresearchgate.net

Table 1: Optimized Parameters for Cefminox Sodium Continuous Crystallization

| Parameter | Optimized Value/Condition | Source(s) |

| Technology | Two-stage MSMPR Crystallizer | thieme-connect.comthieme-connect.com |

| Solvent System | Water (solvent), Ethanol (antisolvent) | thieme-connect.comthieme-connect.com |

| Volume Ratio (Water:Ethanol) | 1:2 | thieme-connect.com |

| Crystallization Temperature | 288.15 K (15°C) | thieme-connect.com |

| Stirring Rate | 250 r/min | thieme-connect.com |

| Resulting Average Particle Size | ~164 µm | researchgate.netresearchgate.net |

| Resulting Mass Yield | 89.11% | researchgate.netresearchgate.net |

Kinetic Solubility Studies in Mixed Solvents

Understanding the solubility of Cefminox sodium in different solvent systems is fundamental to designing and optimizing crystallization processes. conceptlifesciences.com Kinetic solubility data is particularly important for antisolvent crystallization, where a supersaturated state is induced by mixing a solution with a miscible antisolvent in which the solute has low solubility. researchgate.net

For Cefminox sodium, kinetic solubility has been determined in binary aqueous mixed solvents, specifically water-ethanol and water-acetone systems. researchgate.netresearchgate.net These studies were conducted across a temperature range of 278.15 K to 303.15 K (5°C to 30°C). researchgate.netresearchgate.net A laser dynamic method was employed to accurately measure the solubility. researchgate.netthieme-connect.com The results indicated a similar solubility profile in ethanol and acetone. thieme-connect.com For practical drug manufacturing, the water-ethanol system was ultimately selected for the continuous crystallization process. thieme-connect.com The empirical data gathered from these studies can be fitted to various models to predict solubility behavior under different conditions, aiding in the robust design of industrial crystallization protocols. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies and Molecular Modeling

Elucidation of Key Structural Moieties for Activity

The antibacterial efficacy of Cefminox (B1203254) sodium is intrinsically linked to its unique chemical architecture. Specific functional groups and their stereochemical arrangement are critical for its mechanism of action and spectrum of activity.

Role of the Beta-Lactam Ring

At the core of Cefminox sodium's structure is the beta-lactam ring, a four-membered cyclic amide that is the hallmark of all beta-lactam antibiotics. patsnap.comtargetmol.com This strained ring system is fundamental to its antibacterial action. patsnap.com The primary mechanism involves the acylation of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. patsnap.comnih.gov By inhibiting these enzymes, Cefminox disrupts cell wall formation, leading to bacterial cell lysis and death. patsnap.com The reactivity of the beta-lactam ring is crucial for this process. patsnap.com

Significance of 7α-Methoxylation

A key feature that distinguishes Cefminox as a cephamycin is the presence of a methoxy (B1213986) group at the 7α position of the cephem nucleus. oup.comresearchgate.net This 7α-methoxylation provides significant stability against β-lactamases, which are enzymes produced by some bacteria to inactivate β-lactam antibiotics. patsnap.comoup.com This increased resistance to enzymatic degradation broadens the antibacterial spectrum of Cefminox, particularly against many Gram-negative bacteria that produce these enzymes. ebi.ac.uknih.gov The methoxy group sterically hinders the approach of β-lactamase enzymes to the beta-lactam ring, preserving the antibiotic's integrity and function. google.com Studies have shown that the conversion of 7α-demethoxycefminox to cefminox significantly enhances its activity against β-lactamase-producing bacteria. oup.com

Impact of 3,7β Position Modifications

The side chain at the 7β-position is a 2-{[(2S)-2-amino-2-carboxyethyl]sulfanyl}acetamido group. ebi.ac.uk This particular side chain is crucial for the compound's potent bactericidal activity. nih.gov Chemical modifications at both the 3 and 7β positions were instrumental in the development of Cefminox, aiming to optimize its antibacterial spectrum and efficacy. oup.com

Contribution of D-Amino Acid Moiety at C-7β Side Chain

Cefminox is distinguished by the presence of a D-amino acid moiety, specifically derived from D-cysteine, in its C-7β side chain. ebi.ac.uknih.gov This is a notable feature, as most naturally occurring amino acids are in the L-configuration. The presence of this D-amino acid structure contributes to the potent bactericidal activity of Cefminox. nih.gov Studies on related cephamycins have demonstrated that the D-amino acid function is critical for its characteristic bacteriolytic activity, which involves the formation of multiple bulges on the bacterial cell surface, leading to rapid lysis. nih.gov In contrast, conversion to the L-configuration or N-acetylation of the D-amino acid moiety leads to a significant reduction in antibacterial activity. nih.gov

Computational Chemistry and Molecular Dynamics Simulations

To further investigate the molecular interactions of Cefminox, computational methods have been employed. These techniques provide insights into the binding of Cefminox to its target receptors at an atomic level.

Binding Energy Calculations with Target Receptors (e.g., PPARγ, IP)

Beyond its well-established antibacterial properties, Cefminox has been identified through virtual screening as a dual agonist of the prostacyclin receptor (IP) and the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govfrontiersin.org Molecular dynamics simulations and binding free energy calculations have been performed to understand these interactions. nih.govfrontiersin.org

These computational studies have calculated the binding free energies (ΔGbind) of Cefminox with its target receptors, providing a quantitative measure of the affinity. frontiersin.org The interaction energies are broken down into components such as van der Waals forces and electrostatic interactions, which drive the binding process. frontiersin.org

For instance, molecular dynamics simulations have been used to refine the docked complexes of Cefminox with PPARγ and IP, and the binding free energies were evaluated using methods like the molecular mechanics generalized Born surface area (MM/GBSA) approach. frontiersin.orgnih.gov The results indicated that van der Waals interactions were the primary driving force for the binding of Cefminox to both PPARγ and IP. frontiersin.org

Table 1: Predicted Binding Free Energies (ΔGbind) of Cefminox with Target Receptors

| Target Receptor | Ligand | ΔGbind (kcal·mol−1) | Primary Driving Force |

| PPARγ (full agonist conformation) | Cefminox | -40.60 ± 4.24 | Van der Waals |

| PPARγ (partial agonist conformation) | Cefminox | -52.49 ± 7.25 | Van der Waals |

| IP Receptor | Cefminox | -59.69 | Van der Waals |

| Data sourced from molecular dynamics simulation studies. frontiersin.org |

These computational analyses provide a detailed picture of the specific molecular interactions, such as hydrogen bonding and hydrophobic interactions, that stabilize the Cefminox-receptor complex. frontiersin.org Such insights are invaluable for understanding the drug's mechanism of action and for the rational design of new therapeutic agents. dntb.gov.ua

Conformational Analysis and Ligand-Protein Interactions

Cefminox, a second-generation cephamycin antibiotic, demonstrates a mechanism of action centered on the inhibition of bacterial cell wall synthesis. patsnap.com This is achieved through its interaction with penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall integrity. patsnap.compatsnap.com The binding of Cefminox to PBPs disrupts the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death. patsnap.compatsnap.com The β-lactam ring within the Cefminox structure is pivotal to this activity. patsnap.com

Spectroscopic studies have been employed to understand the conformational changes that occur upon ligand binding. For instance, three-dimensional fluorescence spectra and circular dichroism spectroscopy have shown that the binding of certain molecules can induce conformational changes in proteins like human serum albumin (HSA). ebi.ac.uknih.gov While not directly studying Cefminox, these techniques are fundamental in analyzing the conformational dynamics of drug-protein interactions.

Molecular dynamics simulations have provided a deeper understanding of these interactions at an atomic level. dntb.gov.ua Such studies can elucidate the flexibility and conformational changes of both the ligand and the protein upon binding. dntb.gov.ua For example, in a study identifying Cefminox as a dual agonist of the prostacyclin receptor (IP) and peroxisome proliferator-activated receptor-gamma (PPARγ), molecular dynamics simulations were used to refine the understanding of its binding properties. nih.gov

Predicting Structural Requirements for Enhanced Efficacy

The structure of Cefminox sodium is key to its broad-spectrum antibacterial activity, particularly against Gram-negative and anaerobic bacteria. ncats.ioebi.ac.uk Its stability against β-lactamase enzymes, which can inactivate many β-lactam antibiotics, enhances its effectiveness. patsnap.com

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting how chemical modifications might influence the biological activity of compounds like cephalosporins. frontiersin.org By analyzing the physicochemical properties and molecular descriptors of a series of related compounds, QSAR models can identify the structural features that are most important for their therapeutic effects. frontiersin.org Although a specific QSAR model for Cefminox absorption in zebrafish has been developed, the principles are broadly applicable to predicting efficacy. frontiersin.org

Molecular docking and virtual screening are computational techniques used to predict the binding affinity and orientation of a ligand to a protein target. nih.govnih.gov These methods can screen large libraries of compounds to identify potential new drug candidates. nih.gov For instance, virtual screening identified Cefminox as a dual agonist for the prostacyclin receptor and PPARγ. nih.gov Further molecular dynamics simulations can then be used to confirm the stability of the predicted protein-ligand complexes. nih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Investigations in Vitro and Non Human in Vivo Models

In Vitro Pharmacokinetics

Cefminox (B1203254) sodium exerts its bactericidal effect by inhibiting bacterial cell wall synthesis, a mechanism mediated by its binding to essential enzymes known as penicillin-binding proteins (PBPs). patsnap.com The affinity of cefminox for various PBPs determines its spectrum of activity against different bacteria. patsnap.com As a second-generation cephalosporin (B10832234), it demonstrates a broad spectrum of activity, which is attributed to its high affinity for a wide range of PBPs and its stability against beta-lactamase enzymes produced by some resistant bacteria. patsnap.compatsnap.comresearchgate.net

In studies, cefminox has shown high affinity for the PBPs of both Gram-positive and Gram-negative organisms. patsnap.compatsnap.com This strong binding prevents the final transpeptidation step of peptidoglycan synthesis, weakening the cell wall and leading to cell lysis. patsnap.com The specific affinity profile for key pathogens like Escherichia coli and Klebsiella pneumoniae has been a subject of investigation, with MIC50 and MIC90 values against E. coli reported as 1.0 mg/L and 4.0 mg/L, respectively. ncats.ioebi.ac.uk

| Organism | PBP Target | Affinity Level | Significance |

|---|---|---|---|

| General | Multiple PBPs | High | Contributes to broad-spectrum activity. patsnap.com |

| Beta-lactamase producing strains | - | Stable | Effective against some resistant bacteria. patsnap.compatsnap.com |

Non-Human In Vivo Pharmacokinetics

The distribution of an antibiotic into specific tissues is a critical determinant of its efficacy in treating localized infections. The penetration of cefminox into prostatic tissue has been investigated in animal models. jst.go.jp The prostate can be a challenging tissue for antibiotic penetration. nih.gov Studies in rats are often used to model drug distribution into various tissues, including the prostate, to predict potential efficacy in treating infections like prostatitis. openveterinaryjournal.comnih.gov The physicochemical properties of a drug and physiological factors, such as local pH, can influence its concentration in prostatic fluid and tissue. nih.gov Research has confirmed the penetration of cefminox sodium into both inflamed and non-inflamed prostatic tissue in rats. jst.go.jp

| Animal Model | Tissue | Finding | Reference |

|---|---|---|---|

| Rats | Prostatic tissue (with and without inflammation) | Cefminox sodium demonstrated penetration into the tissue. | jst.go.jp |

Comparing the pharmacokinetic profile of cefminox with other cephalosporins provides context for its potential clinical use. Such studies typically evaluate parameters like elimination half-life, volume of distribution, and total body clearance in animal models. For example, the pharmacokinetics of cefminox can be compared to other second-generation cephalosporins like cefuroxime (B34974) or cephamycins like cefmetazole (B193816) to understand relative duration of action and distribution. nih.govresearchgate.net

In one comparative study in dogs, the pharmacokinetics of cefuroxime were detailed, providing a basis for comparison within the same class. researchgate.net Similarly, studies on fourth-generation cephalosporins like cefquinome (B211414) in goats highlight how physiological states such as pregnancy and lactation can alter pharmacokinetic parameters, a consideration that would also be relevant for cefminox. nih.gov These comparative analyses are crucial for understanding the unique properties of cefminox.

| Compound | Animal Model | Key Pharmacokinetic Parameter | Finding |

|---|---|---|---|

| Cefuroxime | Dogs | Bioavailability, Cmax, AUC | Absorption was low and erratic after tablet administration but enhanced by food. researchgate.net |

| Cefquinome | Goats | Total Body Clearance | Clearance was higher in goats (0.29 L/kg/hr) compared to cows and pigs. nih.gov |

Animal Model Studies on Tissue Distribution (e.g., prostatic tissue in rats)

Preclinical Pharmacodynamics

Beyond its role as an antibiotic, cefminox has been investigated for other pharmacological activities. In a significant preclinical study using a rat model of hypoxia-induced pulmonary hypertension (HPH), cefminox demonstrated unexpected therapeutic efficacy. frontiersin.orgnih.govnih.gov The study revealed that cefminox administration led to a dose-dependent reduction in mean pulmonary artery pressure and inhibited right ventricle remodeling. frontiersin.org

The mechanism for this effect was identified as a dual agonism of the prostacyclin receptor (IP) and peroxisome proliferator-activated receptor-gamma (PPARγ). frontiersin.orgnih.govnih.gov Cefminox was found to inhibit the proliferation of pulmonary artery smooth muscle cells (PASMCs), a key process in the pathology of pulmonary hypertension. frontiersin.orgnih.govresearchgate.net This inhibition was dose-dependent and was reversed by antagonists for both IP and PPARγ receptors, confirming the dual mechanism of action. nih.govnih.gov The efficacy of cefminox in this model was found to be comparable to established treatments like iloprost (B1671730) and rosiglitazone. frontiersin.orgnih.gov

| Parameter | Effect of Cefminox Treatment | Mechanism |

|---|---|---|

| Mean Pulmonary Artery Pressure (mPAP) | Significantly decreased in a dose-dependent manner. frontiersin.org | Dual agonism of IP and PPARγ receptors, leading to up-regulation of PTEN and cAMP production. frontiersin.orgnih.govnih.gov |

| Right Ventricle (RV) Remodeling | Inhibited, as shown by decreased RV:(LV+S) and RV:Body Weight ratios. frontiersin.org | |

| Pulmonary Artery Smooth Muscle Cell (PASMC) Proliferation | Significantly inhibited in a dose-dependent manner. frontiersin.orgnih.gov |

Anti-Proliferative Effects in Primary Cultured Animal Cells (e.g., PASMCs under Hypoxic Conditions)

Cefminox sodium has demonstrated significant anti-proliferative effects in primary cultured animal cells, particularly under hypoxic conditions which are known to induce cell proliferation. medchemexpress.comnih.gov In vitro studies on primary pulmonary artery smooth muscle cells (PASMCs) have shown that Cefminox sodium can inhibit hypoxia-induced cell growth in a dose-dependent manner. nih.gov

Research indicates that treatment with Cefminox sodium at concentrations ranging from 10 to 50 μM for 48 hours significantly curtails the proliferation of PASMCs stimulated by a hypoxic environment. medchemexpress.com This inhibitory effect is not due to cytotoxicity, as Cefminox has been observed to have no toxic effects on these cells even at concentrations as high as 500 μM. nih.gov

The mechanism underlying this anti-proliferative action involves the upregulation of Phosphatase and tensin homolog (PTEN) expression. medchemexpress.comnih.gov PTEN is a known inhibitor of the Akt/mTOR signaling pathway, which plays a crucial role in cell growth and proliferation. medchemexpress.comresearchgate.net By increasing the expression of PTEN, Cefminox sodium effectively inhibits the Akt/mTOR pathway, thereby suppressing cell proliferation in PASMCs under hypoxic conditions. medchemexpress.comnih.gov This effect is also linked to its function as a dual agonist of the prostacyclin receptor (IP) and peroxisome proliferator-activated receptor-gamma (PPARγ). medchemexpress.comnih.gov

Table 1: Anti-Proliferative Effects of Cefminox Sodium on Primary PASMCs under Hypoxia

| Cell Type | Condition | Cefminox Sodium Concentration | Duration | Observed Effect |

|---|

Efficacy in Animal Models of Bacterial Infections (General, in vivo studies)

In preclinical in vivo studies, Cefminox sodium has shown notable efficacy in animal models of bacterial infections. ebi.ac.ukpatsnap.com As a second-generation cephamycin antibiotic, it exhibits a broad spectrum of bactericidal activity, with particular potency against Gram-negative and anaerobic bacteria. ebi.ac.ukpatsnap.com

The in vivo efficacy of Cefminox is considered to be higher than what might be predicted from its in vitro activity alone. ebi.ac.uk This enhanced effect in living organisms is attributed to its strong bactericidal action. ebi.ac.uk Animal models, such as mice, have been instrumental in demonstrating the therapeutic potential of Cefminox against various pathogens. medchemexpress.cn For instance, studies in Slc:ddY mice have shown its effectiveness against infections caused by a range of bacteria. medchemexpress.cn

Cefminox has proven effective in treating systemic infections in these models. medchemexpress.cn Its efficacy is often measured by the median effective dose (ED50), which represents the dose required to protect 50% of the test animals from lethal infection. The ED50 values highlight its potency against several clinically relevant bacterial strains. medchemexpress.cn

Table 2: Efficacy of Cefminox Sodium in Mouse Models of Systemic Infection

| Bacterial Strain | Animal Model | Efficacy Measure |

|---|---|---|

| Escherichia coli | Slc:ddY mice | High therapeutic efficacy. medchemexpress.cn |

| Klebsiella pneumoniae | Slc:ddY mice | High therapeutic efficacy. medchemexpress.cn |

| Salmonella enteritidis | Slc:ddY mice | High therapeutic efficacy. medchemexpress.cn |

| Morganella morganii | Slc:ddY mice | High therapeutic efficacy. medchemexpress.cn |

| Proteus rettgeri | Slc:ddY mice | High therapeutic efficacy. medchemexpress.cn |

| Proteus vulgaris | Slc:ddY mice | High therapeutic efficacy. medchemexpress.cn |

| Yersinia enterocolitica | Slc:ddY mice | High therapeutic efficacy. medchemexpress.cn |

| Pseudomonas cepacia | Slc:ddY mice | High therapeutic efficacy. medchemexpress.cn |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Cefminox sodium |

Analytical Method Development and Impurity Profiling

Chromatographic Techniques for Purity and Degradation Product Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), form the cornerstone of purity testing for Cefminox (B1203254) sodium. These techniques are essential for separating the main compound from a multitude of structurally similar impurities that may be present.

The development of a stability-indicating HPLC method is crucial for accurately assessing the purity of Cefminox sodium. Research has focused on creating new methods that offer superior separation and peak resolution compared to existing official methods, such as those listed in the Chinese Pharmacopoeia. oup.com A key development was an HPLC method utilizing a mobile phase consisting of an aqueous solution of 0.1% (v/v) acetic acid and methanol (B129727). oup.com The use of a volatile acid like acetic acid is advantageous as it permits the use of Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, which is incompatible with non-volatile salts often used in other methods. oup.com

Forced degradation studies are integral to method development, ensuring the method can separate the active ingredient from products formed under stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis. oup.comturkjps.orgscielo.br In the case of Cefminox sodium, the drug was found to degrade under acidic, basic, oxidative, and photolytic stress, while demonstrating stability under neutral and thermal stress conditions. researchgate.net The successful separation of these degradation products validates the method's stability-indicating capabilities. turkjps.orgresearchgate.net

Table 1: HPLC Method Parameters for Cefminox Sodium Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 Column | oup.comresearchgate.net |

| Mobile Phase A | 0.1% (v/v) Acetic Acid in Water | oup.com |

| Mobile Phase B | Methanol | oup.com |

| Detection Wavelength | 254 nm | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

To achieve better separation and resolve the complex mixture of Cefminox sodium and its numerous impurities, gradient elution methods are employed. oup.comresearchgate.net An isocratic elution, where the mobile phase composition remains constant, is often insufficient for separating all peaks with good resolution and in a reasonable timeframe. A gradient elution, which involves changing the mobile phase composition during the analytical run, allows for the effective separation of compounds with a wide range of polarities.

One study detailed a specific gradient program that significantly improved the detection of impurities compared to the official pharmacopoeial method, revealing more impurities after the main peak. oup.com This demonstrates the enhanced resolving power of a well-designed gradient method.

Table 2: Example of a Gradient Elution Program for Cefminox Sodium Analysis

| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) | Reference |

|---|---|---|---|

| 0 | 90 | 10 | oup.com |

| 15 | 90 | 10 | |

| 35 | 70 | 30 | |

| 50 | 90 | 10 |

High-Performance Liquid Chromatography (HPLC) Method Development

Mass Spectrometry-Based Characterization of Impurities

While HPLC is excellent for separation, mass spectrometry (MS) is the definitive tool for structural characterization of the separated impurities. oup.com The coupling of LC with MS combines the separation power of the former with the identification capabilities of the latter, providing a formidable technique for impurity profiling. oup.comfrontiersin.org

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of moderately polar and thermally labile molecules like cephalosporin (B10832234) antibiotics, as it minimizes fragmentation during the ionization process. oup.com When coupled with multi-stage tandem mass spectrometry (MSn), ESI can provide extensive structural information. oup.comebi.ac.ukebi.ac.uk In this technique, a precursor ion of an impurity is selected and subjected to collision-induced dissociation (CID) to generate product ions. This process can be repeated (MS³, MS⁴, etc.) to build a detailed map of the molecule's fragmentation, which is invaluable for deducing its structure. oup.com For Cefminox sodium, ESI-MSn has been successfully applied in positive ion mode to directly investigate its isomers and impurities. oup.comresearchgate.netebi.ac.ukebi.ac.uknih.gov

For even greater confidence in structural assignments, high-resolution mass spectrometry (HRMS) techniques are utilized. Liquid chromatography combined with ion trap/time-of-flight mass spectrometry (LC-IT-TOF-MS) is an increasingly popular and powerful tool. oup.comresearchgate.net This hybrid instrument offers the multi-stage fragmentation capabilities of an ion trap (IT) along with the high mass accuracy (typically within 5-10 ppm) and resolution of a time-of-flight (TOF) analyzer. oup.comresearchgate.net

This technique was instrumental in a comprehensive study that separated and characterized thirteen previously unknown impurities and isomers in Cefminox sodium. oup.comresearchgate.net The analytical workflow first involves a full scan LC-MS to determine the accurate mass and, consequently, the elemental formula of the protonated molecules of all detected peaks. oup.comresearchgate.netebi.ac.uk Following this, LC-MSn experiments (for n=1-6) are performed on the ions of interest to obtain high-resolution fragmentation data for structural elucidation. oup.comresearchgate.net

The final step in impurity identification is the meticulous analysis of fragmentation patterns to assign definitive structures. oup.comebi.ac.ukebi.ac.uk By studying the fragmentation pathways of the parent drug, Cefminox sodium, a set of rules and characteristic cleavages can be established. This knowledge is then applied to the fragmentation spectra of the unknown impurities.

In a landmark study, the structures of 13 degradation products of Cefminox sodium were deduced based on high-resolution MSn (n=1-6) data, which was supplemented by UV spectra and information from stress testing. oup.comebi.ac.ukebi.ac.uk This systematic approach allowed for the proposal of structures for these impurities, leading to a better understanding of the degradation pathways of Cefminox. oup.com

Table 3: Identified Impurities in Cefminox Sodium by LC-IT-TOF-MS

| Impurity | Observed m/z [M+H]⁺ | Elemental Composition | Proposed Identity/Structural Feature | Reference |

|---|---|---|---|---|

| Impurity 1 | 520.0889 | C₁₆H₁₈N₇O₇S₃ | Cefminox | oup.com |

| Impurity 2 | 520.0880 | C₁₆H₁₈N₇O₇S₃ | (E)-isomer of Cefminox | |

| Impurity 3 | 502.0780 | C₁₆H₁₆N₇O₆S₃ | Dehydrated Cefminox | |

| Impurity 4 | 538.0990 | C₁₆H₂₀N₇O₈S₃ | Hydrolyzed Cefminox (Lactone) | |

| Impurity 5 | 399.0833 | C₁₁H₁₅N₆O₄S₂ | Side-chain cleavage product |

Ion Trap/Time-of-Flight Mass Spectrometry (LC-IT-TOF-MS) for Structural Elucidation

Stress Testing for Degradation Pathway Elucidation

Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of a drug substance. ymerdigital.com These studies involve subjecting the drug to conditions more extreme than those used in accelerated stability testing to provoke degradation. ijsrch.com For cefminox sodium, stress testing has been performed under photolytic, oxidative, and hydrolytic (acidic and basic) conditions to elucidate its degradation pathways. oup.comresearchgate.net

Photolytic Degradation Studies

Photostability testing is a critical component of stress testing, designed to evaluate the effect of light exposure on a drug substance. ijsrch.com In a study on cefminox sodium, the solid drug was exposed to ultraviolet (UV) light at wavelengths of 254 nm and 365 nm for a duration of three hours. oup.com The exposure was carried out using an automatic ultraviolet analyzer with a light intensity of 20 W. oup.com Following exposure, the sample was prepared for analysis by dissolving it in water. oup.com The results indicated that cefminox sodium undergoes degradation under photolytic stress, leading to the formation of specific degradation products. researchgate.net This highlights the importance of protecting cefminox sodium from light during its manufacturing and storage to maintain its quality and stability.

Oxidative Degradation Studies

Oxidative degradation is another key aspect of stress testing, assessing the drug's susceptibility to oxidation. ijsrch.com To investigate the oxidative stability of cefminox sodium, a sample of the drug was dissolved in a 3% hydrogen peroxide (H₂O₂) solution and maintained for 10 minutes. oup.com Following this period, the solution was diluted with water for subsequent analysis. oup.com The study revealed that cefminox sodium is susceptible to oxidative degradation, forming distinct impurities under these conditions. oup.comresearchgate.net This finding underscores the need to control for oxidative conditions during the production and storage of cefminox sodium.

Acid and Basic Degradation Studies

Hydrolytic degradation under acidic and basic conditions is a fundamental part of forced degradation studies.

Acid Degradation: To assess its stability in acidic conditions, cefminox sodium was dissolved in 0.1 mM hydrochloric acid and heated in a water bath at 100°C for two minutes. oup.com The solution was then neutralized with 0.1 mM sodium hydroxide (B78521) and diluted with water. oup.com

Basic Degradation: For the basic degradation study, cefminox sodium was dissolved in 0.1 mM sodium hydroxide and kept at room temperature for three minutes. oup.com Subsequently, the solution was neutralized with 0.1 mM hydrochloric acid and diluted with water. oup.com

The results from these studies demonstrated that cefminox sodium degrades under both acidic and basic conditions, leading to the formation of several degradation products. oup.comresearchgate.net The characterization of these degradants is essential for understanding the complete impurity profile of the drug.

Table 1: Summary of Stress Testing Conditions for Cefminox Sodium

| Stress Condition | Reagent/Condition | Duration | Temperature |

|---|---|---|---|

| Photolytic | UV light (254 nm and 365 nm) | 3 hours | Not specified |

| Oxidative | 3% Hydrogen Peroxide | 10 minutes | Not specified |

| Acidic | 0.1 mM Hydrochloric Acid | 2 minutes | 100°C |

| Basic | 0.1 mM Sodium Hydroxide | 3 minutes | Room Temperature |

Residual Solvent Analysis

Organic volatile impurities, or residual solvents, are chemicals used or produced during the manufacturing of drug substances that are not completely removed by practical manufacturing techniques. innoteg-instruments.com The analysis of these solvents is crucial as their presence can affect the physicochemical properties of the drug. google.com Headspace gas chromatography (GC) is a widely used and appropriate technique for the analysis and quantification of volatile organic solvents in pharmaceutical products. scharlab.com

Headspace Gas Chromatography Techniques

Headspace gas chromatography is the preferred method for analyzing residual solvents in pharmaceuticals. google.comscharlab.com This technique involves concentrating the volatile compounds from the sample in the gas phase (headspace) of a sealed vial before injecting the gas into the gas chromatograph for analysis. scharlab.com This method offers accuracy, convenience, and high repeatability. google.com

A specific headspace GC method has been developed for the analysis of residual solvents in cefminox sodium. google.com This method employs a headspace sampler with the following conditions:

Equilibrium Temperature: 60°C

Sampling System Operating Temperature: 120°C

Transfer Tube Temperature: 120°C

Sample Equilibration Time: 30 minutes

Sampling Interval Time: 10 minutes google.com

The gas chromatography is performed using a DB-624 capillary column with nitrogen as the carrier gas and a flame ionization detector (FID). google.com

Detection and Quantification of Organic Solvents (e.g., Methanol, Ethanol (B145695), Acetonitrile (B52724), Dichloromethane)

A headspace GC method has been specifically validated for the detection and quantification of four common residual solvents in cefminox sodium: methanol, ethanol, acetonitrile, and dichloromethane (B109758). google.com The content of these solvents is calculated using an external standard method. google.com

In a study analyzing three different batches of cefminox sodium, the following results were obtained:

Table 2: Residual Solvent Analysis in Cefminox Sodium Batches

| Batch Number | Methanol (%) | Ethanol (%) | Acetonitrile (%) | Dichloromethane (%) |

|---|---|---|---|---|

| 06113001 | 0.03 | Not detected | Not detected | 0.00 |

| 06113002 | 0.02 | 0.01 | Not detected | 0.00 |

| 06113003 | 0.02 | Not detected | Not detected | 0.00 |

Data sourced from a patent on the production and detection method of cefminox sodium for injection. google.com

This data indicates that while methanol and, in one case, ethanol were detected at low levels, acetonitrile and dichloromethane were not found in the tested batches. google.com The ability to detect and quantify these specific solvents is essential for ensuring that their levels remain within acceptable limits, thereby guaranteeing the quality and safety of the final drug product.

Emerging Research Directions and Future Perspectives

Nanomaterial Integration and Novel Delivery Systems

The integration of Cefminox (B1203254) sodium with nanomaterials, particularly carbon nanodots, represents a significant leap forward in drug delivery and antimicrobial efficacy. This synergy aims to enhance the therapeutic properties of the antibiotic and introduce novel functionalities.

Researchers have successfully synthesized Cefminox Sodium Carbon Nanodots (CS-CDs) using Cefminox sodium as the sole precursor. acs.orgnih.govresearchgate.netresearchgate.net This process is often achieved through a rapid, one-step microwave or hydrothermal method. acs.orgnih.govresearchgate.netresearchgate.netunimed.ac.id Carbon nanodots (CDs) are quasi-spherical nanoparticles, typically smaller than 10 nm, that are gaining attention for their unique optical properties, water solubility, biocompatibility, and low toxicity. acs.orgnih.govnih.govunits.it

The synthesis of these nanodots from an antibiotic precursor is significant because the resulting CDs can retain some of the active structures and antibacterial properties of the original drug. acs.orgnih.govresearchgate.net Characterization of the synthesized CS-CDs involves various analytical techniques to determine their physical and chemical properties.

Table 1: Synthesis and Characterization Methods for Carbon Nanodots

| Method/Technique | Description | Reference |

|---|---|---|

| Synthesis | ||

| Microwave Method | A rapid, one-step process using Cefminox sodium as the precursor to form CS-CDs. | acs.orgnih.govresearchgate.net |

| Hydrothermal Method | An alternative synthesis route involving heating the precursor in a solvent under pressure. | researchgate.netunimed.ac.id |

| Characterization | ||

| UV-Vis Spectroscopy | Used to identify the absorbance peaks of the synthesized nanodots. | unimed.ac.id |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Helps in identifying the functional groups present on the surface of the CDs, such as C=O and C-O groups. | unimed.ac.idresearchgate.net |

| Photoluminescence Analysis | Measures the emission spectra of the nanodots, which is a key feature of CDs. | unimed.ac.id |

The resulting CS-CDs are noted to have uniform size and excitation-dependent fluorescence, properties that are crucial for their potential applications in diagnostics. researchgate.net

The antimicrobial action of Cefminox Sodium Carbon Nanodots is multifaceted, combining the inherent mechanism of the parent antibiotic with the unique properties of the nanocarrier. Research indicates that CS-CDs exert their antibacterial effects in a manner similar to the Cefminox drug itself. acs.orgnih.govresearchgate.net This primarily involves the inhibition of bacterial cell wall synthesis and interference with the production of essential biomolecules such as proteins, DNA, and RNA. acs.orgnih.govresearchgate.net

The nanostructure of the CS-CDs provides an additional advantage, as they can be readily engulfed by bacteria. google.com This efficient cellular uptake enhances the delivery of the antimicrobial agent to its target sites within the bacterial cell. Furthermore, the general mechanisms of action for carbon dots against bacteria can also play a role. These mechanisms include inducing oxidative stress through the generation of reactive oxygen species (ROS), causing physical damage to the cell membrane, and wrapping around the bacterial surface, which collectively lead to cell lysis and death. researchgate.netacs.orgfrontiersin.orgnih.gov

The unique fluorescent properties of CS-CDs open up possibilities for their use in advanced bacterial detection systems. Studies have demonstrated that CS-CDs can be used for the rapid and quantitative detection of bacteria, such as E. coli, in blood samples. acs.orgnih.govresearchgate.netresearchgate.net This capability is critical for the timely diagnosis of conditions like bloodstream infections.

In addition to detection, CS-CDs have shown significant potential in the treatment of such infections. acs.orgnih.govresearchgate.netresearchgate.net By combining diagnostic and therapeutic functions (a concept known as theranostics), CS-CDs could offer a novel approach to managing severe bacterial infections. Their enhanced antibacterial activity compared to the original drug, coupled with their diagnostic capabilities, makes them a promising candidate for future clinical applications. acs.orgresearchgate.net

Antimicrobial Mechanisms of CS-CDs (e.g., Cell Wall Damage, Interference with Biomolecule Synthesis)

Strategies for Overcoming Antimicrobial Resistance

The global challenge of antimicrobial resistance necessitates the development of new strategies and the re-evaluation of existing antibiotics like Cefminox sodium.

Cefminox sodium is a second-generation cephamycin, a class of β-lactam antibiotics known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including anaerobic species. patsnap.combiosynth.comtoku-e.commedchemexpress.com A key feature of Cefminox is its notable stability against β-lactamases, which are enzymes produced by certain bacteria to inactivate β-lactam antibiotics. patsnap.combiosynth.comtoku-e.com This inherent resistance to degradation makes Cefminox a valuable agent for treating infections caused by some resistant bacterial strains. patsnap.combiosynth.com Its efficacy against a wide range of pathogens has positioned it as a candidate for empirical therapy in severe infections where the causative organism has not yet been identified. patsnap.com

Table 2: Activity Spectrum of Cefminox Sodium

| Bacterial Type | Activity | Reference |

|---|---|---|

| Gram-negative bacteria | High activity | biosynth.commedchemexpress.com |

| Gram-positive bacteria | Moderate activity | biosynth.commedchemexpress.com |

| Anaerobic bacteria | High activity | biosynth.comtoku-e.commedchemexpress.com |

Understanding the mechanisms of bacterial resistance to Cefminox is crucial for its continued effective use. The primary mechanism of resistance to cephalosporins involves the production of β-lactamase enzymes. toku-e.com However, Cefminox is specifically designed to be resistant to many of these enzymes. toku-e.com

Advanced research is exploring other cellular pathways that could contribute to resistance or could be targeted to enhance the drug's efficacy. For instance, studies have identified Cefminox as a dual agonist of the prostacyclin receptor (IP) and PPARγ. medchemexpress.comnih.gov In non-bacterial contexts, it has been shown to influence signaling pathways like the Akt/mTOR pathway by up-regulating PTEN expression and increasing cAMP production. medchemexpress.comnih.gov While these findings are from studies on mammalian cells, they reveal the drug's ability to interact with complex cellular signaling networks. nih.gov Understanding how Cefminox interacts with bacterial signaling pathways could provide insights into non-β-lactamase-mediated resistance mechanisms and offer new avenues for developing synergistic drug combinations to overcome them.

Investigating Cefminox Sodium's Role in Combating Resistant Strains

Non-Antibiotic Applications and Therapeutic Repurposing

Recent research has begun to uncover novel therapeutic avenues for Cefminox sodium that extend beyond its established role as an antibiotic. Scientists are exploring its potential in treating complex conditions such as pulmonary hypertension and its broader anti-proliferative capabilities in non-bacterial cells. This repurposing is driven by the discovery of its unique interactions with specific cellular signaling pathways.

Further Exploration of Pulmonary Hypertension Treatment Potential

Cefminox sodium has emerged as a promising candidate for the treatment of pulmonary arterial hypertension (PAH). medchemexpress.comchemsrc.comglpbio.com This potential stems from its identification as a dual agonist of the prostacyclin receptor (IP) and the peroxisome proliferator-activated receptor-gamma (PPARγ), both of which are significant targets in PAH therapy. ebi.ac.uk The expression of both IP and PPARγ is known to decrease in PAH, making dual agonists a particularly efficient strategy for drug discovery. ebi.ac.uk

Initial investigations using virtual screening of a chemical database to find dual-targeting agonists for IP and PPARγ identified cefminox as a compound of interest. ebi.ac.uk Subsequent studies in animal models have substantiated this potential. In rat models of hypoxia-induced pulmonary hypertension (HPH), administration of Cefminox sodium led to a significant, dose-dependent decrease in mean pulmonary artery pressure (mPAP). medchemexpress.com Research has shown its therapeutic efficacy to be comparable to that of established treatments like the prostacyclin analog iloprost (B1671730) and the PPARγ agonist rosiglitazone. ebi.ac.uk

The underlying mechanism of action involves the inhibition of the protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. chemsrc.comglpbio.com Cefminox achieves this by up-regulating the expression of Phosphatase and Tensin Homolog (PTEN) and enhancing the production of cyclic adenosine (B11128) monophosphate (cAMP) in pulmonary artery smooth muscle cells (PASMCs). medchemexpress.comebi.ac.uk This action effectively reverses the remodeling of pulmonary arteries by decreasing the number of smooth muscle cells. medchemexpress.com

Table 1: Research Findings on Cefminox Sodium in Pulmonary Hypertension Models

| Model/System | Key Findings | Mechanism of Action | Citations |

| Rat Model with Hypoxia-Induced Pulmonary Hypertension (HPH) | Significantly decreased mean pulmonary artery pressure (mPAP) in a dose-dependent manner. | Reversed hypoxia-induced pulmonary artery remodeling by reducing smooth muscle cell count. | medchemexpress.com |

| Rat Model of HPH | Displayed therapeutic efficacy not inferior to iloprost or rosiglitazone. | Identified as a dual agonist of IP and PPARγ. | ebi.ac.uk |

| Primary Pulmonary Artery Smooth Muscle Cells (PASMCs) | Inhibited hypoxia-induced cell proliferation dose-dependently. | Upregulated cAMP production and PTEN expression; inhibited Akt/mTOR signaling. | medchemexpress.com |

Investigation of Anti-Proliferative Properties in Non-Bacterial Cell Lines

Building on the findings from pulmonary hypertension research, Cefminox sodium has demonstrated significant anti-proliferative effects in specific non-bacterial cell lines without inducing notable cytotoxicity. nih.gov The primary focus of this research has been on primary pulmonary artery smooth muscle cells (PASMCs), where hypoxia is known to cause a dramatic increase in cell proliferation. nih.gov